Cas no 2092830-23-2 (2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid)

2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at the 6 and 7 positions and an acetic acid moiety at the 1-position. This structure confers potential utility as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, due to its reactive carbonyl and carboxyl functionalities. The dimethyl substitution may enhance stability and influence electronic properties, making it suitable for further derivatization. Its well-defined molecular framework allows for precise modifications, supporting applications in medicinal chemistry or material science. The compound’s purity and consistent synthesis route ensure reliability in research and industrial processes.
2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid structure
2092830-23-2 structure
Product name:2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid
CAS No:2092830-23-2
MF:C11H11NO3S
Molecular Weight:237.274941682816
CID:5266834

2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid
    • インチ: 1S/C11H11NO3S/c1-6-3-4-8-10(7(6)2)12(5-9(13)14)16-11(8)15/h3-4H,5H2,1-2H3,(H,13,14)
    • InChIKey: MYZPTABIVYYTDK-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)C2=C(C=CC(C)=C2C)C(=O)S1

2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-362504-0.5g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
0.5g
$1673.0 2023-03-07
Enamine
EN300-362504-5.0g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
5.0g
$5056.0 2023-03-07
Enamine
EN300-362504-10.0g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
10.0g
$7497.0 2023-03-07
Enamine
EN300-362504-2.5g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
2.5g
$3417.0 2023-03-07
Enamine
EN300-362504-1.0g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
1g
$0.0 2023-06-07
Enamine
EN300-362504-0.1g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
0.1g
$1533.0 2023-03-07
Enamine
EN300-362504-0.05g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
0.05g
$1464.0 2023-03-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01062333-1g
2-(6,7-Dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2 95%
1g
¥8715.0 2023-03-19
Enamine
EN300-362504-0.25g
2-(6,7-dimethyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
2092830-23-2
0.25g
$1604.0 2023-03-07

2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid 関連文献

2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acidに関する追加情報

Research Brief on 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid (CAS: 2092830-23-2)

The compound 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid (CAS: 2092830-23-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiazole core and acetic acid side chain, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a modulator of key biological pathways, particularly in inflammation and oncology.

One of the most notable findings in recent literature is the role of 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid in inhibiting specific enzymes involved in inflammatory responses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway. The study highlighted its superior selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a reduced risk of gastrointestinal side effects.

In addition to its anti-inflammatory properties, preliminary research has indicated potential anticancer effects. A recent in vitro study conducted by a team at the University of Cambridge revealed that 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid induces apoptosis in certain cancer cell lines, particularly those associated with colorectal cancer. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-3, a key effector in programmed cell death. These findings were further supported by molecular docking studies, which suggested strong binding affinity to Bcl-2 family proteins.

The synthesis and optimization of 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid have also been a focus of recent research. A 2022 patent application (WO2022156789) detailed an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This advancement is expected to facilitate large-scale production for preclinical and clinical studies. Furthermore, computational studies have explored structure-activity relationships (SAR) to identify derivatives with enhanced pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid. Pharmacokinetic studies in animal models have indicated moderate bioavailability, necessitating further formulation optimization. Additionally, the long-term safety profile of this compound has yet to be fully elucidated. Ongoing research aims to address these gaps through comprehensive toxicology studies and the development of prodrug strategies.

In conclusion, 2-(6,7-Dimethyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid represents a compelling area of investigation in chemical biology and drug discovery. Its dual anti-inflammatory and anticancer potential, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a molecule of significant therapeutic interest. Future research should prioritize translational studies to evaluate its efficacy and safety in human trials.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited